molecular formula C19H21N3O2S B14198133 2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832077-77-7

2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B14198133
CAS No.: 832077-77-7
M. Wt: 355.5 g/mol
InChI Key: ZNUGMJXPFXMIRR-UHFFFAOYSA-N
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Description

2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a pyridine ring attached to an oxadiazole ring, which is further substituted with a phenylhexane sulfinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfinyl Group: The phenylhexane sulfinyl group can be introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Pyridine: The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced oxadiazole products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The sulfinyl and oxadiazole groups can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-[5-(6-Phenylhexane-1-thio)-1,3,4-oxadiazol-2-yl]pyridine: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in 2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine imparts unique chemical and biological properties compared to its analogs. This can include differences in reactivity, stability, and biological activity, making it a compound of particular interest in various research fields.

Properties

CAS No.

832077-77-7

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(6-phenylhexylsulfinyl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C19H21N3O2S/c23-25(15-9-2-1-4-10-16-11-5-3-6-12-16)19-22-21-18(24-19)17-13-7-8-14-20-17/h3,5-8,11-14H,1-2,4,9-10,15H2

InChI Key

ZNUGMJXPFXMIRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCS(=O)C2=NN=C(O2)C3=CC=CC=N3

Origin of Product

United States

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